molecular formula C7H5F2NS B8815376 2,5-Difluorothiobenzamide

2,5-Difluorothiobenzamide

Cat. No.: B8815376
M. Wt: 173.19 g/mol
InChI Key: SUFZOIVUVDOCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Significance of Fluorinated Organosulfur Compounds in Contemporary Chemistry

Fluorinated organosulfur compounds represent a pivotal class of molecules in contemporary chemistry, particularly in the realms of pharmaceuticals and materials science. mdpi.com The incorporation of fluorine atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. mdpi.comresearchgate.net Fluorine's high electronegativity can influence the acidity (pKa) of nearby functional groups, modulate lipophilicity, and enhance metabolic stability by strengthening adjacent C-H bonds. researchgate.netsci-hub.senih.gov These attributes are highly sought after in drug design, as they can lead to improved bioavailability and pharmacokinetic profiles. researchgate.netacs.org In fact, a significant percentage of pharmaceuticals on the market are organofluorine compounds. researchgate.netrsc.org The synergy of fluorine with sulfur, a versatile element capable of existing in various oxidation states, further expands the chemical space for designing novel functional molecules. nih.gov

Overview of Thiobenzamides within Synthetic Methodologies and Chemical Transformations

Thiobenzamides are the sulfur analogues of benzamides and serve as crucial building blocks in organic synthesis. acs.orgaablocks.com The thioamide functional group is a versatile synthon for the construction of a wide array of heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. acs.orgnih.gov The presence of both nucleophilic (nitrogen and sulfur) and electrophilic (thiocarbonyl carbon) centers within the thioamide moiety allows for diverse reactivity with various reagents. acs.org

Thioamides are isosteres of amides, sharing similar geometries but exhibiting distinct electronic and physical properties. aablocks.comresearchgate.net The carbon-sulfur double bond is longer and weaker than the corresponding carbon-oxygen double bond in amides. aablocks.comnih.gov Thioamides are also generally more lipophilic and have different hydrogen bonding capabilities, being stronger hydrogen bond donors but weaker acceptors than amides. aablocks.comresearchgate.net These differences can be exploited in medicinal chemistry to fine-tune the properties of drug candidates, for instance, to enhance membrane permeability or improve interactions with biological targets. researchgate.net

The synthesis of thiobenzamides can be achieved through several methods, most commonly by the thionation of the corresponding benzamide (B126) using reagents like Lawesson's reagent or phosphorus pentasulfide. Another prevalent method involves the reaction of benzonitriles with a sulfur source, such as sodium sulfide (B99878) or hydrogen sulfide. rsc.orgmdpi.com

Unique Position of 2,5-Difluorothiobenzamide as a Research Subject

This compound, with the chemical name 2,5-difluorobenzenecarbothioamide, holds a unique position as a research subject due to the specific placement of its fluorine substituents. clearsynth.com The presence of a fluorine atom at the ortho position (position 2) and another at the meta position (position 5) of the phenyl ring creates a distinct electronic and steric environment around the thioamide group.

A key area of research where the ortho-fluorine substitution is particularly relevant is in crystal engineering. Studies on related benzamides and thiobenzamides have shown that the introduction of a fluorine atom at the ortho-position can suppress the structural disorder that is often observed in the crystals of the non-fluorinated parent compounds. researchgate.netacs.orgacs.orgnih.gov This ordering effect, which can be achieved with even partial fluorine occupancy, is attributed to the alteration of the lattice energy landscape, making a disordered arrangement less favorable. researchgate.netacs.orgacs.org This property is significant as it can lead to more predictable and well-defined solid-state structures, which is crucial for the development of crystalline materials with specific properties.

While detailed research focusing solely on this compound is not extensive, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules. For instance, a patent has mentioned its use as a starting material for preparing substituted 1,3-thiazole compounds, which are known to possess p38 MAP kinase inhibitory activity. google.com The compound has a reported melting point of 127-128°C. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
This compound1029623-72-0C₇H₅F₂NS127-128 researchgate.net
Benzamide55-21-0C₇H₇NO127-130
Thiobenzamide (B147508)2227-79-4C₇H₇NS116-118
2-Fluorobenzamide (B1203369)698-81-7C₇H₆FNO115-117

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F2NS

Molecular Weight

173.19 g/mol

IUPAC Name

2,5-difluorobenzenecarbothioamide

InChI

InChI=1S/C7H5F2NS/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)

InChI Key

SUFZOIVUVDOCQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=S)N)F

Origin of Product

United States

Synthetic Methodologies for 2,5 Difluorothiobenzamide

Established Synthetic Routes and Mechanistic Pathways

The synthesis of 2,5-Difluorothiobenzamide is predominantly achieved through the thionation of corresponding precursor compounds. The two main precursors utilized are 2,5-difluorobenzonitrile (B1295057) and 2,5-difluorobenzamide (B1297545). The choice of precursor often dictates the specific reagents and conditions employed for the synthesis.

Thionation of Precursor Benzonitriles with Sulfur Reagents

The conversion of a nitrile group to a primary thioamide is a direct and common method for synthesizing compounds like this compound. This transformation involves the addition of a sulfur source across the carbon-nitrogen triple bond of 2,5-difluorobenzonitrile.

Phosphorus-based thionating agents are widely used for the synthesis of thioamides from nitriles. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most prominent in this category. rsc.orgresearchgate.net These reagents are effective for a variety of aromatic and aliphatic nitriles. organic-chemistry.org The reaction typically involves heating the nitrile with the thionating agent in an inert solvent.

The general reaction is as follows: Ar-C≡N + "S" source → Ar-C(=S)NH₂

For instance, a general method for synthesizing thioamides from nitriles using phosphorus pentasulfide involves reacting the nitrile in the presence of P₄S₁₀ to yield the corresponding thioamide in high yields. organic-chemistry.org While specific data for this compound is not detailed in broad literature, the methodology is applicable to haloaryl nitriles.

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentasulfide (P₄S₁₀) Reflux in solvents like toluene (B28343) or ethanol. beilstein-journals.orgresearchgate.netHigh efficiency for many nitriles.Can require harsh conditions; byproduct removal can be complex. rsc.org
Lawesson's Reagent Often used in solvents like THF or toluene at room temperature or with heating. rsc.orggoogle.comGenerally provides cleaner reactions and better yields than P₄S₁₀. google.comHigh equivalent weight; reagent-derived byproducts may require chromatography for removal. google.comnih.gov

To circumvent some of the issues associated with phosphorus-based reagents and other hazardous materials like hydrogen sulfide (B99878) gas, several alternative sulfur donors have been developed. researchgate.nettandfonline.com

Sodium Hydrogen Sulfide (NaSH): This reagent, often used in combination with an activator or in a specific solvent system, provides a more convenient and safer alternative to gaseous H₂S. tandfonline.comtandfonline.com A method describes the treatment of nitriles with sodium hydrogen sulfide hydrate (B1144303) and diethylamine (B46881) hydrochloride in a solvent like DMF or a dioxane/water mixture with mild heating. tandfonline.com Another effective system uses NaSH with magnesium chloride in DMF at room temperature, which works well for various aromatic nitriles, including those with electron-withdrawing groups. researchgate.nettandfonline.com

Sodium Sulfide (Na₂S): Hydrated sodium sulfide (Na₂S·9H₂O) can serve as the sulfur source in the presence of a catalyst, such as an ionic liquid, to facilitate the reaction at room temperature. rsc.org

Elemental Sulfur (S₈): The use of elemental sulfur is a key feature of the Willgerodt-Kindler reaction and its variations, often employed in multicomponent reactions involving an aldehyde, an amine, and sulfur. researchgate.net

Thioacetic Acid: In the presence of a promoter like calcium hydride, thioacetic acid can convert both aliphatic and aromatic nitriles into their corresponding thioamides in good yields. organic-chemistry.org This method is notable for its tolerance of haloaryl groups without inducing nucleophilic aromatic substitution. organic-chemistry.org

Sulfur SourceReagents/ConditionsKey Features
Sodium Hydrogen Sulfide (NaSH) + Magnesium Chloride in DMF at RT. tandfonline.comAvoids hazardous H₂S gas; high yields (80-99%) for aromatic nitriles. tandfonline.com
Sodium Sulfide (Na₂S·9H₂O) + [DBUH][OAc] ionic liquid at RT. rsc.orgEco-friendly, operates at room temperature, recyclable catalyst. rsc.org
Thioacetic Acid + Calcium Hydride. organic-chemistry.orgGood to excellent yields; tolerates haloaryl nitriles. organic-chemistry.org

The conversion of a nitrile to a thioamide fundamentally involves the nucleophilic addition of a sulfur species to the electrophilic carbon of the nitrile group. The exact mechanism can vary depending on the reagents and conditions.

In acid-catalyzed reactions, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. libretexts.org A sulfur nucleophile (e.g., H₂S or its equivalent) then attacks this activated carbon. Subsequent proton transfers and tautomerization lead to the final thioamide product. libretexts.org

R-C≡N + H⁺ ⇌ R-C≡N⁺-H R-C≡N⁺-H + :SH₂ → R-C(⁺=NH₂)-SH R-C(⁺=NH₂)-SH ⇌ R-C(=S)-NH₂ + H⁺

For reactions using sulfide salts like Na₂S or NaSH, the sulfide (S²⁻) or hydrosulfide (B80085) (SH⁻) ion acts as the nucleophile. In some cases, a catalyst may be employed to activate the nitrile. For example, in a system using Na₂S with a [DBUH][OAc] ionic liquid, it is proposed that the [DBUH]⁺ cation activates the nitrile, making it more susceptible to attack by the S²⁻ anion. rsc.org

When using phosphorus pentasulfide, the mechanism is thought to involve an initial thionation of the nitrile to form a transient dithiocarbamate-like intermediate, which then rearranges or hydrolyzes to the stable thioamide. beilstein-journals.org

Alternative Sulfur Donors in Thioamidation Reactions

Synthetic Approaches via Halobenzamides and Thioamidation Variants

An alternative and very common route to thioamides is the thionation of the corresponding amide. For the synthesis of this compound, this would involve the treatment of 2,5-difluorobenzamide with a thionating agent. This method is often preferred due to the high efficiency and reliability of converting a C=O group to a C=S group.

The most common reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. rsc.orgnih.govresearchgate.net A US patent explicitly describes the preparation of halothiobenzamides by reacting the corresponding halobenzamide with phosphorus pentasulfide. google.com

A particularly efficient method combines P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO). nih.govresearchgate.net This reagent combination is effective for converting amides and lactams to their thiono derivatives, often with simpler workup procedures compared to using Lawesson's reagent, as the byproducts can be removed by hydrolysis rather than chromatography. nih.gov

Exploration of Green Chemistry Principles in Synthesis

In recent years, significant efforts have been made to develop more environmentally friendly methods for thioamide synthesis, aligning with the principles of green chemistry. rsc.org These approaches focus on using safer solvents, reducing waste, and employing recyclable catalysts.

Use of Green Solvents:

Water: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Methods have been developed for synthesizing related heterocyclic compounds from thioamides in water, suggesting the feasibility of aqueous synthetic steps. rhhz.net

Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and urea (B33335) can act as a biodegradable and recyclable solvent and catalyst system. rsc.orgrsc.orgresearchgate.net Syntheses in DES can be highly efficient for producing thioamides from aldehydes, amines, and elemental sulfur, often under mild conditions and without the need for additional catalysts. rsc.org

Ionic Liquids (ILs): Specific ionic liquids, such as 1,8-diazabicyclo researchgate.nettandfonline.comundec-7-enium acetate (B1210297) ([DBUH][OAc]), have been used to catalyze the reaction between aryl nitriles and sodium sulfide at room temperature. rsc.org A key advantage is that the ionic liquid can be separated from the product and reused multiple times without significant loss of activity. rsc.org

Atom Economy and Waste Reduction:

Catalyst- and Solvent-Free Reactions: Some protocols, particularly those based on the Willgerodt-Kindler reaction, can be performed without any solvent or catalyst, for instance, by heating a mixture of an aldehyde, an amine, and elemental sulfur. researchgate.netmdpi.com

Avoiding Hazardous Reagents: The development of methods using solid, stable sulfur sources like NaSH or Na₂S instead of the highly toxic and difficult-to-handle hydrogen sulfide gas is a significant step towards safer laboratory practices. tandfonline.comtandfonline.com

Novel and Emerging Synthetic Strategies

The pursuit of more efficient, selective, and scalable methods for the synthesis of this compound has led to the exploration of innovative chemical strategies. These approaches aim to overcome the limitations of traditional methods, such as the use of harsh reagents or the generation of significant waste.

Chemo- and Regioselective Functionalization Techniques

While direct synthesis of this compound is a primary goal, the inherent reactivity of the thioamide functional group also opens avenues for its synthesis through the selective functionalization of precursor molecules. Chemo- and regioselective reactions are pivotal in ensuring that chemical transformations occur at the desired position and functional group, which is especially critical in complex molecules.

Recent research has highlighted the chemo- and regioselective cascade annulation of β-ketothioamides with hypervalent iodine reagents to produce fused heterocyclic systems under mild, transition-metal-free conditions. acs.orgnih.gov This type of strategy could be conceptually applied to precursors of this compound. For instance, a suitably substituted β-ketothioamide could be designed to undergo a selective cyclization, ultimately leading to a functionalized derivative that can be converted to the target compound. The selectivity in these reactions is governed by the intrinsic reactivity of the thioamide group, which can act as a nucleophile through either the sulfur or nitrogen atom, depending on the reaction conditions and the electrophile. researchgate.net

Another approach involves the selective reaction of thioamides with other synthons. For example, the reaction of thioamides with pent-1-en-4-yn-3-ol derivatives in the presence of a calcium catalyst has been shown to proceed with high chemo- and stereoselectivity to form functionalized thiazoles. nih.gov By carefully choosing the starting materials, it is conceivable that a precursor to this compound could be involved in a similar selective transformation, highlighting the importance of controlling the reactivity of the thioamide moiety.

Catalyst-Mediated Synthetic Enhancements

Catalysis is at the forefront of developing sustainable and efficient synthetic methods. In the context of this compound synthesis, catalysts can play a crucial role in enhancing reaction rates, improving yields, and enabling milder reaction conditions.

A prominent method for thioamide synthesis is the conversion of nitriles. While this can be achieved with reagents like hydrogen sulfide, catalytic systems offer significant advantages. A novel, eco-friendly method involves the use of 1,8-diazabicyclo nih.govnih.govundec-7-enium acetate ([DBUH][OAc]) ionic liquid as a catalyst for the reaction of aryl nitriles with sodium sulfide (Na₂S·9H₂O) at room temperature. rsc.org This method is tolerant of various functional groups and the ionic liquid can be recycled, making it a green alternative. rsc.org The synthesis of this compound from 2,5-difluorobenzonitrile could be efficiently achieved using this catalytic system.

Catalyst SystemStarting MaterialSulfur SourceConditionsKey Advantages
[DBUH][OAc]Aryl NitrilesNa₂S·9H₂ORoom TemperatureEco-friendly, Recyclable Catalyst, Mild Conditions. rsc.org
Phase-Transfer CatalystNitrilesH₂S / Na₂S70°CHigh Yields, Applicable to liquid nitriles without solvent. tandfonline.com
Anion-Exchange ResinNitrilesH₂SRoom TemperatureMild Conditions, Simple Work-up. thieme-connect.com

Another catalytic approach involves the use of phase-transfer catalysts. The reaction of nitriles with hydrogen sulfide can be performed in a heterogeneous mixture of an aqueous sodium sulfide solution and an organic solution of the nitrile, with a phase-transfer catalyst like tricaprylylmethylammonium chloride. tandfonline.com This method allows for high yields of thioamides and can be advantageous for industrial-scale production. tandfonline.com

Furthermore, anion-exchange resins in their SH⁻ form have been employed as catalysts for the conversion of nitriles to primary thioamides using gaseous hydrogen sulfide at room temperature and ambient pressure. thieme-connect.com This method offers mild reaction conditions and a straightforward work-up. thieme-connect.com

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages in terms of safety, scalability, and process control over traditional batch methods. mdpi.comamf.ch The application of flow chemistry to the synthesis of this compound could address several potential challenges.

Thionation reactions, for example using Lawesson's reagent, can be exothermic and may require careful temperature control, which is inherently better managed in a flow reactor due to the high surface-area-to-volume ratio. amt.ukmt.com In a flow system, reagents are continuously pumped through a heated or cooled tube or reactor, allowing for precise control over reaction time (residence time), temperature, and mixing. amf.chsyrris.com This can lead to cleaner reactions, higher yields, and minimized byproduct formation.

The synthesis of thioamides from nitriles using hazardous reagents like hydrogen sulfide gas can be made significantly safer in a flow setup. mt.com The continuous nature of the process means that only a small amount of the hazardous material is present in the reactor at any given time, reducing the risks associated with storage and handling of large quantities. amf.ch

Moreover, scaling up a reaction in a flow system is often more straightforward than in batch processing. Instead of using larger and potentially less efficient reactors, the production can be increased by simply running the continuous process for a longer duration. syrris.com This makes flow chemistry an attractive option for the industrial production of this compound. While specific examples of the flow synthesis of this compound are not yet prevalent in the literature, the principles and benefits of flow chemistry are broadly applicable to the established synthetic routes for thioamides. amt.uk

Reactivity and Reaction Mechanisms of 2,5 Difluorothiobenzamide

Nucleophilic Reactivity of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in 2,5-Difluorothiobenzamide is the primary site of nucleophilic reactivity. The sulfur atom, being larger and more polarizable than oxygen, makes the thiocarbonyl group a "softer" electrophile compared to its carbonyl counterpart. This inherent property governs its interactions with various nucleophiles.

Addition Reactions to Unsaturated Systems

While specific studies on the addition reactions of this compound to unsaturated systems are not documented, the general reactivity of thioamides suggests that the sulfur atom can act as a nucleophile. In the presence of a base, the thioamide can be deprotonated to form a thioenolate, which can then participate in Michael-type addition reactions with α,β-unsaturated carbonyl compounds, nitriles, or sulfones. The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring would likely enhance the acidity of the N-H protons, facilitating the formation of the reactive thioenolate intermediate. However, without experimental data, the specific conditions and outcomes of such reactions for this compound remain speculative.

Participation in Cyclocondensation Reactions

Cyclocondensation reactions are a hallmark of thioamide chemistry, leading to the formation of a wide variety of heterocyclic compounds. This reactivity stems from the ability of the thioamide group to act as a binucleophile.

The synthesis of thiazoles and imidazolines from thioamides is a well-established area of heterocyclic chemistry.

Thiazoles: The most common method for thiazole (B1198619) synthesis involving thioamides is the Hantzsch thiazole synthesis. researchgate.netresearchgate.net This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of this compound, it would be expected to react with various α-haloketones or α-haloesters to yield 2-(2,5-difluorophenyl)thiazole derivatives. The sulfur atom of the thioamide acts as the initial nucleophile, attacking the electrophilic carbon bearing the halogen. Subsequent cyclization and dehydration lead to the aromatic thiazole ring. While numerous examples exist for other thioamides, specific data for this compound is absent from the reviewed literature. researchgate.netorganic-chemistry.orgrsc.org

Imidazolines: The synthesis of 2-imidazolines can be achieved through the reaction of a thioamide with a 1,2-diamine. organic-chemistry.org In this reaction, the thioamide serves as a source for the C2 carbon of the imidazoline (B1206853) ring. It is plausible that this compound could react with ethylenediamine (B42938) or its derivatives, likely under acid catalysis, to form 2-(2,5-difluorophenyl)-2-imidazoline. The reaction mechanism is believed to proceed through the formation of a tetrahedral intermediate followed by the elimination of hydrogen sulfide (B99878). Again, specific examples involving this compound are not reported.

Thioamides are valuable synthons for the construction of fused heterocyclic systems. Their ability to provide a C-S or N-C-S fragment makes them versatile building blocks in annulation strategies. For instance, thioamides can react with appropriately functionalized electrophiles to construct thieno[2,3-d]pyrimidines or other condensed heterocyclic systems. The difluorinated phenyl ring in this compound could influence the reactivity and potentially the biological activity of the resulting fused heterocycles. However, literature detailing such applications for this specific compound is not available.

Formation of Heterocyclic Scaffolds (e.g., Imidazolines, Thiazoles)

Intermolecular Interactions and Reaction Pathways

The solid-state structure and intermolecular interactions of a molecule can significantly influence its reactivity in the crystalline phase. For aromatic amides and thioamides, hydrogen bonding (N-H···O or N-H···S) and π-π stacking interactions are common. dcu.ienajah.edutubitak.gov.trnih.gov In the case of this compound, one would expect to observe N-H···S hydrogen bonds, forming dimers or polymeric chains. The fluorine atoms could also participate in weaker C-H···F or F···F interactions. These intermolecular forces would dictate the molecular packing and could influence the accessibility of the reactive thiocarbonyl group in solid-state reactions. A detailed analysis would require single-crystal X-ray diffraction data, which is not publicly available for this compound.

Electrophilic Activation and Transformations

While the thiocarbonyl group is inherently nucleophilic at the sulfur atom, it can be activated by electrophiles to undergo further transformations. The "soft" nature of the sulfur atom makes it susceptible to attack by soft electrophiles like alkyl halides or metal ions. This S-alkylation or S-coordination enhances the electrophilicity of the thiocarbonyl carbon, making it more susceptible to attack by nucleophiles. This activation strategy is often employed in reactions where the thioamide itself is not sufficiently reactive. For example, activation with methyl iodide would form a thioiminium salt, which is a much more potent electrophile. Subsequent reaction with a nucleophile would lead to addition at the carbon atom. While this is a general principle of thioamide reactivity, no specific examples of electrophilic activation and subsequent transformation of this compound have been found in the surveyed literature.

Advanced Spectroscopic and Structural Characterization of 2,5 Difluorothiobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. d-nb.info For 2,5-Difluorothiobenzamide, both proton (¹H) and carbon-13 (¹³C) NMR would provide foundational information, while fluorine-19 (¹⁹F) NMR would offer specific insights into the electronic environment of the fluorine substituents.

Elucidation of Conformational Dynamics via Multi-dimensional NMR

The thioamide functional group is known to exhibit restricted rotation around the C-N bond, leading to the potential for conformational isomers. Multi-dimensional NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or EXSY (Exchange Spectroscopy), would be crucial for investigating these dynamics. chez.comnih.gov These experiments can detect through-space correlations between protons, revealing their spatial proximity and allowing for the characterization of different conformational states and the kinetics of their interchange. chez.comnih.gov In the context of this compound, these techniques could elucidate the orientation of the thioamide group relative to the fluorinated aromatic ring.

Fluorine-19 NMR as a Probe for Electronic Environment

Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, spanning a large range of over 800 ppm. nih.gov This makes it an excellent probe for subtle changes in molecular structure.

For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, one for each of the fluorine atoms at the C2 and C5 positions of the benzene (B151609) ring. The precise chemical shifts of these signals would be influenced by the electron-withdrawing nature of the thioamide group and through-space interactions. Furthermore, coupling between the two fluorine nuclei (⁴JFF) and between the fluorine and adjacent proton nuclei (³JHF and ⁴JHF) would be observed, providing valuable information for signal assignment and structural confirmation.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Hypothetical) This table is hypothetical and intended to illustrate the type of data expected from NMR analysis. Actual chemical shifts (δ) are reported in ppm and coupling constants (J) in Hz.

Nucleus Position Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H H-3 7.0 - 7.3 ddd ³JHH, ⁴JHF, ⁵JHF
¹H H-4 7.2 - 7.5 ddd ³JHH, ³JHH, ⁴JHF
¹H H-6 7.1 - 7.4 ddd ³JHH, ⁴JHF, ⁴JHF
¹H NH₂ 8.5 - 9.5 br s -
¹³C C=S 190 - 205 s -
¹³C C-1 125 - 135 d ²JCF
¹³C C-2 155 - 165 d ¹JCF
¹³C C-3 115 - 125 d ²JCF, ³JCF
¹³C C-4 120 - 130 d ³JCF, ⁴JCF
¹³C C-5 155 - 165 d ¹JCF
¹³C C-6 115 - 125 d ²JCF, ³JCF
¹⁹F F-2 -110 to -130 d ⁴JFF

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment. americanpharmaceuticalreview.commpg.de These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that lead to a change in polarizability. Current time information in Bangalore, IN.

Assignment of Characteristic Thiocarbonyl and C-F Vibrational Modes

For this compound, the vibrational spectra would be dominated by several key features. The C=S (thiocarbonyl) stretching vibration is a key diagnostic band for thioamides and typically appears in the region of 850-1250 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

The C-F stretching vibrations are also characteristic and typically strong in the IR spectrum, appearing in the 1100-1400 cm⁻¹ region. The presence of two C-F bonds in this compound would likely give rise to two distinct stretching modes (symmetric and asymmetric). Other important vibrations would include the N-H stretching of the amide group (around 3100-3400 cm⁻¹) and various aromatic C-H and C=C stretching and bending modes.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Hypothetical) This table is hypothetical. Frequencies are given in wavenumbers (cm⁻¹).

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H stretch -NH₂ 3100 - 3400 Medium-Strong Weak
Aromatic C-H stretch Ar-H 3000 - 3100 Medium Strong
C=C stretch Aromatic Ring 1450 - 1600 Medium-Strong Strong
N-H bend -NH₂ 1590 - 1650 Strong Weak
C-F stretch Ar-F 1100 - 1400 Strong Medium

Analysis of Hydrogen Bonding and Intermolecular Interactions in Solid State

In the solid state, IR and Raman spectroscopy can provide valuable information about intermolecular interactions, particularly hydrogen bonding. libretexts.org The N-H protons of the thioamide group can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. The formation of intermolecular hydrogen bonds typically leads to a broadening and red-shifting (lower frequency) of the N-H stretching band in the IR spectrum compared to the gas phase or dilute solution. libretexts.org Analysis of these shifts can provide insight into the strength and nature of the hydrogen bonding network in the crystalline solid.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. americanpharmaceuticalreview.com This technique would provide a wealth of information about this compound, including:

Molecular Conformation: The exact dihedral angles defining the orientation of the thioamide group relative to the difluorophenyl ring.

Bond Lengths and Angles: Precise measurements of all bond distances and angles, which can be compared with theoretical calculations.

Supramolecular Assembly: A detailed picture of the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. This would reveal how the molecules arrange themselves in the crystal lattice, confirming the hydrogen bonding patterns suggested by vibrational spectroscopy.

Were a suitable crystal of this compound to be grown and analyzed, a crystallographic information file (CIF) would be generated, containing all the atomic coordinates and cell parameters.

Table 3: Hypothetical Crystal Data for this compound This table presents a hypothetical set of crystallographic parameters.

Parameter Hypothetical Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.5
b (Å) 5.7
c (Å) 14.2
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 680
Z (molecules/unit cell) 4
Density (calculated, g/cm³) 1.69

Analysis of Crystal Packing and Supramolecular Assemblies

The three-dimensional arrangement of molecules in the crystalline state is dictated by a delicate balance of intermolecular forces, which in turn influences the material's bulk properties. For thiobenzamides, hydrogen bonding and π-π stacking are common motifs that guide their supramolecular assembly. In the case of this compound, the presence of fluorine atoms introduces additional interactive possibilities.

Research on related benzamide (B126) and thiobenzamide (B147508) crystals has shown that fluorine substitution, particularly at the ortho position, can play a significant role in suppressing structural disorder often observed in their non-fluorinated counterparts. acs.orgnih.govnih.govresearchgate.netacs.org This ordering effect is attributed to the specific steric and electronic influences of the fluorine atoms, which can lead to more defined and stable crystal lattices. While a specific crystal structure for this compound is not publicly available, it is reasonable to infer that its crystal packing would be significantly influenced by hydrogen bonds involving the thioamide group (N-H···S) and potentially C-H···F interactions. acs.org

The supramolecular assembly of fluorinated aromatic compounds is often driven by arene-perfluoroarene interactions and, in some cases, fluorine-fluorine contacts. researchgate.netdntb.gov.uasonar.chrsc.orgacs.org These interactions, though weak, can collectively contribute to the formation of well-ordered columnar or layered structures. researchgate.netsonar.ch For this compound, one could anticipate a packing arrangement where intermolecular hydrogen bonds form primary structural motifs, such as dimers or chains, which are then further organized by weaker π-π stacking and halogen-halogen interactions. The interplay between the electron-rich aromatic ring and the electron-withdrawing fluorine atoms can modulate the stacking geometry.

Table 1: Postulated Crystal Packing Parameters for this compound (Hypothetical)

ParameterExpected Value/FeatureRationale based on Analogous Compounds
Crystal SystemMonoclinic or OrthorhombicCommon for substituted benzamides.
Space GroupP2₁/c or similarFrequently observed for centrosymmetric packing of similar molecules. acs.org
Primary MotifN-H···S hydrogen-bonded dimers or catemersCharacteristic of thioamides. acs.org
Secondary Interactionsπ-π stacking, C-H···F, F···F contactsExpected due to the aromatic and fluorinated nature of the molecule. acs.orgresearchgate.net
Effect of FluorineSuppression of disorder, influence on packing densityObserved in other fluorinated benzamides. nih.govacs.org

This table is predictive and based on the analysis of structurally related compounds.

Investigation of Fluorine-Sulfur Non-covalent Interactions

Non-covalent interactions involving fluorine and sulfur are of growing interest in crystal engineering and materials science. mdpi.com The sulfur atom in a thioamide group can act as a Lewis base, while the covalently bonded fluorine, under certain geometric conditions, can participate in various non-covalent interactions. wikipedia.org An intramolecular or intermolecular interaction between the fluorine and sulfur atoms in this compound could have a significant impact on its conformation and crystal packing.

Theoretical studies suggest that stabilizing S–F non-covalent interactions can arise from favorable electrostatic interactions between the sulfur atom and a neighboring heteroatom. acs.org Such interactions are often invoked to explain the planarization of π-systems in materials design. In this compound, the potential for an intramolecular S···F interaction between the sulfur atom of the thioamide group and the fluorine atom at the ortho (2-position) of the phenyl ring exists. The strength and geometric preference of such an interaction would depend on the rotational barrier around the C-C bond connecting the phenyl ring and the thioamide group.

While direct experimental evidence for an S···F interaction in this compound is lacking, analysis of crystal structures of other organofluorine compounds has revealed short F···S contacts, suggesting the plausibility of such interactions in directing molecular conformation and packing. The nature of these interactions is complex and can be influenced by the local electronic environment.

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Upon ionization, typically by electrospray ionization (ESI) or electron ionization (EI), the molecular ion of this compound would be formed. Common fragmentation pathways for thioamides involve the cleavage of the C-N bond and the C-S bond. The presence of the difluorinated phenyl ring would also lead to characteristic fragmentation patterns.

Table 2: Predicted Major Fragmentation Pathways for this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragmentation Pathway
[M+H]⁺[M+H - NH₃]⁺NH₃Loss of ammonia (B1221849) from the protonated thioamide group.
[M+H]⁺[C₇H₄F₂S]⁺NH₃Formation of a thioacylium ion.
[M+H]⁺[C₇H₅F₂N]⁺HS•Loss of a sulfhydryl radical.
[M]⁺•[C₆H₃F₂]⁺CSNH₂•Cleavage of the bond between the phenyl ring and the thioamide group.
[M]⁺•[M - F]⁺F•Loss of a fluorine atom.

This table is predictive and based on general fragmentation patterns of related compounds. libretexts.orgacs.org

The fragmentation would likely be initiated at the thioamide functional group, which is a common site for bond cleavage. Subsequent fragmentation of the fluorinated phenyl ring could involve the loss of HF or other small fluorine-containing species.

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and fragment ions. alsglobal.com This capability is invaluable for identifying transient intermediates in chemical reactions. In the context of studying the reactivity of this compound, for instance in synthetic transformations or degradation studies, HRMS can be employed to detect and identify fleeting reaction intermediates. nih.govrsc.org

For example, if this compound were subjected to oxidative conditions, HRMS could help identify oxidized intermediates, such as the corresponding S-oxide or S,S-dioxide, by providing their exact masses. The high mass accuracy of HRMS allows for the confident assignment of elemental formulas, distinguishing between species with very similar nominal masses. nih.govdiva-portal.org This is particularly useful in complex reaction mixtures where multiple products and byproducts may be formed. merieuxnutrisciences.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-visible absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule.

Characterization of Electronic Transitions and Energy Levels

The electronic absorption spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system and the thioamide group. The presence of the thio-carbonyl (C=S) group, a known chromophore, will likely result in absorption bands at longer wavelengths compared to its benzamide analogue. Studies on related aromatic thioamides and difluorobenzonitrile suggest that the primary absorption bands would lie in the UV region. researchgate.netglobalauthorid.com

The substitution pattern on the benzene ring influences the energy of the electronic transitions. The two fluorine atoms, being electron-withdrawing groups, can affect the energy levels of the molecular orbitals involved in the electronic transitions. The position and intensity of the absorption maxima can be sensitive to solvent polarity.

While specific emission data for this compound is not available, many aromatic thioamides are known to be fluorescence quenchers. alsglobal.com However, fluorination can sometimes enhance fluorescence quantum yields in organic molecules. mdpi.commdpi.comrsc.org Therefore, an investigation into the emissive properties of this compound would be of interest to determine if it exhibits any significant fluorescence. If it is fluorescent, the emission spectrum would provide information about the energy of the first excited singlet state.

Table 3: Predicted Electronic Spectroscopic Properties of this compound

Spectroscopic ParameterPredicted Range/FeatureBasis of Prediction
Absorption Maximum (λmax)~250-350 nmBased on spectra of substituted thiobenzamides and difluorobenzonitriles. researchgate.net
Molar Absorptivity (ε)1,000 - 10,000 L mol⁻¹ cm⁻¹Typical for π → π* transitions in aromatic chromophores.
Electronic Transitionsπ → π* (aromatic ring), n → π* and π → π* (thioamide)Characteristic of the functional groups present.
Emission PropertiesLikely weak or non-emissiveThioamides are often fluorescence quenchers. alsglobal.com

This table is predictive and based on the analysis of structurally related compounds.

Probing Solvent Effects on Electronic Structure

The electronic structure of a molecule, and consequently its ultraviolet-visible (UV-Vis) absorption spectrum, can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the molecule's electronic ground and excited states. A study of these solvent-induced shifts provides valuable insights into the nature of the electronic transitions and the charge distribution in both the ground and excited states.

While specific experimental data for this compound is not extensively available in the literature, the behavior of the parent compound, thiobenzamide, offers a well-documented and representative example of how the electronic structure of aryl thioamides is affected by solvent polarity. The UV-Vis spectrum of thiobenzamide is characterized by two primary absorption bands: a low-intensity band at longer wavelengths assigned to a non-bonding to anti-bonding (n → π) transition, and a high-intensity band at shorter wavelengths corresponding to a bonding to anti-bonding (π → π) transition. scispace.com

The effect of solvent polarity on these transitions is distinct and informative. Research on thiobenzamide has demonstrated that when the solvent is changed from a non-polar medium, such as heptane (B126788), to a polar protic solvent, like ethanol, the two main absorption bands exhibit different behaviors. scispace.com

Detailed Research Findings

The analysis of thiobenzamide's electronic spectrum in different solvents reveals the following key observations:

n → π Transition:* This transition involves the excitation of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital of the thiocarbonyl group. In non-polar solvents, the ground state is not significantly stabilized by solvent interactions. However, in polar, hydrogen-bond-donating solvents like ethanol, the lone pair of electrons on the sulfur atom can form hydrogen bonds with the solvent molecules. This interaction strongly stabilizes the ground state more than the excited state. To excite an electron, more energy is required to overcome this stabilization and break the hydrogen bond. Consequently, the absorption maximum (λmax) for the n → π* transition shifts to a shorter wavelength (higher energy). This phenomenon is known as a hypsochromic shift or a blue shift. scispace.comtanta.edu.eg For thiobenzamide, a significant hypsochromic shift of approximately 3100 cm⁻¹ is observed for the n → π* band when transitioning from heptane to ethanol. scispace.com

π → π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital, which is spread across the conjugated system of the benzene ring and the thioamide group. The excited state of a π → π* transition is generally more polar than the ground state. tanta.edu.egmatanginicollege.ac.in Therefore, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap between the two states, resulting in a shift of the absorption maximum to a longer wavelength (lower energy), known as a bathochromic or red shift. matanginicollege.ac.in However, in the case of thiobenzamides, the effect of solvent polarity on the π → π* band is much less pronounced compared to the n → π* band. For thiobenzamide, the shift observed for this high-intensity band is very small when changing the solvent from heptane to ethanol. scispace.com This suggests that the change in dipole moment between the ground and excited states for this transition is not as large, or that other factors are at play.

The differential shifting of these two bands serves as a powerful diagnostic tool for assigning electronic transitions in thioamides and related thiocarbonyl compounds.

Interactive Data Table: Solvent Effects on Thiobenzamide Absorption Maxima

The following table summarizes the experimentally observed absorption maxima for the principal electronic transitions of thiobenzamide in a non-polar and a polar solvent.

SolventPolarityTransitionλmax (nm)Shift Direction
HeptaneNon-polarn → π~365-
π → π~291-
EthanolPolarn → π~328Hypsochromic (Blue Shift)
π → π~290Bathochromic (Slight Red Shift)

Data derived from spectral analyses of thiobenzamide. scispace.com The exact λmax can vary slightly based on experimental conditions.

This investigation into the solvatochromic behavior of thiobenzamide underscores the sensitivity of the thioamide functional group's electronic structure to its molecular environment. The pronounced hypsochromic shift of the n → π* band in polar protic solvents is a hallmark of this class of compounds, directly reflecting the strong solute-solvent hydrogen bonding interactions at the sulfur atom.

Computational and Theoretical Investigations of 2,5 Difluorothiobenzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of 2,5-Difluorothiobenzamide. nih.govconicet.gov.ar These methods allow for a detailed examination of the molecule's behavior at the atomic level.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of a molecule is intrinsically linked to its chemical reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A smaller gap generally suggests a more reactive species.

For substituted aromatic compounds like this compound, the HOMO-LUMO gap can be precisely calculated using DFT methods. researchgate.netnih.gov The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In thiobenzamides, the HOMO is typically localized on the thioamide group and the phenyl ring, while the LUMO is often centered on the C=S bond and the aromatic system. The fluorine substituents are expected to lower both the HOMO and LUMO energy levels due to their electron-withdrawing nature.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.45

Electrostatic Potential Surface Mapping and Charge Distribution

Electrostatic potential (ESP) surface maps are invaluable for visualizing the charge distribution and predicting intermolecular interactions. nih.govresearchgate.net The ESP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

In this compound, the ESP map would likely show a region of high negative potential around the sulfur and nitrogen atoms of the thioamide group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. rsc.org The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive electrostatic potential, highlighting their potential for electrophilic interactions and hydrogen bond donation. acs.org

Energetics and Transition State Analysis of Key Reactions

Quantum chemical calculations can model the energy profiles of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key reaction to investigate would be the rotational barrier around the C-N bond of the thioamide group. nih.gov This rotation is often restricted due to the partial double bond character of the C-N bond, a phenomenon influenced by resonance.

DFT calculations can determine the energy of the planar ground state and the twisted transition state, thereby providing the rotational energy barrier. nih.gov This information is crucial for understanding the conformational flexibility and dynamics of the molecule.

Table 2: Calculated Rotational Energy Barrier for the C-N Bond in this compound (Hypothetical Data)

ParameterValue (kcal/mol)
Ground State Energy-850.123
Transition State Energy-850.098
Rotational Barrier15.7

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. conicet.gov.arrsc.org These predicted spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental signals.

For this compound, DFT calculations would predict characteristic vibrational modes, including the C=S stretching frequency, N-H stretching, and aromatic C-H vibrations. Similarly, theoretical NMR chemical shifts for ¹H, ¹³C, ¹⁵N, and ¹⁹F can be calculated and are expected to correlate well with experimental values, aiding in the structural elucidation of the compound. acs.orgpsu.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and interactions with their environment. mdpi.comrsc.org

Conformational Space Exploration and Dynamics

MD simulations can explore the conformational landscape of this compound by simulating its movements over time. researchgate.net These simulations can reveal the preferred conformations of the molecule, the flexibility of the thioamide group, and the rotational dynamics of the fluorinated phenyl ring. By analyzing the trajectory of the simulation, one can identify stable conformational states and the transitions between them, providing a dynamic picture of the molecule's structure. acs.org

Solvent Effects and Intermolecular Interactions in Solution

The behavior of a solute molecule in a solution is profoundly influenced by its interactions with the surrounding solvent molecules. These interactions, which are electrostatic in nature, can alter the molecule's conformational stability, reactivity, and spectroscopic properties. rsc.orglibretexts.org Computational chemistry provides powerful tools to investigate these complex solvent effects, which can be broadly categorized by the direct participation of solvent in reaction pathways or the indirect stabilization of reactants, transition states, and products. rsc.org

For this compound, several types of intermolecular forces are expected to govern its interactions in solution. The primary interactions include hydrogen bonding, dipole-dipole forces, and London dispersion forces. libretexts.org The thioamide group (-CSNH₂) is a potent hydrogen bond donor (via the N-H bonds) and acceptor (via the sulfur and nitrogen lone pairs). The highly electronegative fluorine atoms and the polar carbon-sulfur double bond create significant dipole moments within the molecule, leading to strong dipole-dipole interactions with polar solvent molecules. youtube.com London dispersion forces, arising from transient fluctuations in electron density, are present in all molecular interactions and increase with molecular size and surface area. libretexts.org

Computational models can simulate these interactions using either an implicit or explicit solvent approach. rsc.org Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant, which is useful for capturing bulk electrostatic effects. Explicit solvent models involve simulating individual solvent molecules around the solute, offering a more detailed and accurate picture of specific interactions like hydrogen bonding. rsc.org

While specific experimental or computational studies on the solvation of this compound are not extensively documented, insights can be drawn from studies on related compounds like 2-fluorobenzamide (B1203369) and 2-fluorothiobenzamide (B1302002) in the solid state. These studies reveal that fluorine substitution plays a critical role in directing crystal packing, suggesting a strong influence on intermolecular organization that would also be significant in solution. nih.govacs.org The interplay between hydrogen bonding from the thioamide group and the electrostatic influence of the C-F bonds is crucial in determining the molecule's aggregation and interaction with its environment.

The table below summarizes the principal intermolecular interactions anticipated for this compound in a solution.

Interaction TypeOriginating Functional GroupsSignificance in Solution
Hydrogen Bonding Thioamide (-CSNH₂)Strong, directional interactions with protic solvents (e.g., water, alcohols) and self-association.
Dipole-Dipole C-F bonds, C=S bondStrong interactions with polar solvents, influencing solubility and molecular orientation.
London Dispersion Entire MoleculeUbiquitous, non-specific attractive forces that contribute to overall solvation energy.

Theoretical Studies on Fluorine Effects

The substitution of hydrogen with fluorine imparts unique electronic properties to aromatic molecules due to fluorine's high electronegativity and its ability to engage in resonance effects. beilstein-journals.orgnih.gov

Impact of Fluorine on Aromaticity and Electron Density Distribution

The fluorine atom exerts two primary electronic effects on the benzene (B151609) ring: a strong electron-withdrawing inductive effect (σ-effect) through the carbon-fluorine sigma bond and a weaker electron-donating mesomeric or resonance effect (π-effect) via its lone-pair electrons. nih.gov The inductive effect, driven by fluorine's extreme electronegativity, polarizes the electron density of the C-F bond, leading to a significant decrease in electron density on the attached carbon atom and, to a lesser extent, on adjacent atoms in the ring. researchgate.net

In this compound, these effects would lead to a complex electron density map. The carbon atoms at positions 2 and 5 would be significantly electron-deficient. The strong negative inductive effect of the fluorine atoms stabilizes the molecular orbitals of the molecule. nih.gov

The following table, adapted from studies on fluorinated benzenes, illustrates the general trend of aromaticity reduction with increasing fluorine substitution, which provides context for the expected effects in this compound.

CompoundAromaticity Reduction (%) Relative to Benzene
Fluorobenzene2.6
1,3-Difluorobenzene5.0
1,4-Difluorobenzene5.2
1,2-Difluorobenzene5.4
1,3,5-Trifluorobenzene7.4
Hexafluorobenzene17.8
Data derived from computational studies on benzene and its fluorinated derivatives. researchgate.net

Role of Fluorine in Directing Reactivity and Regioselectivity

The modification of the electron density distribution by fluorine atoms directly governs the molecule's chemical reactivity and the regioselectivity of its reactions. The strong inductive withdrawal of electrons makes the fluorine-bearing carbon atoms (ipso-carbons) and the aromatic ring in general more electrophilic and thus more susceptible to nucleophilic attack.

Computational modeling using electrostatic potential (ESP) maps can visualize the electron-rich and electron-poor regions of a molecule, thereby predicting sites of reactivity. For this compound, ESP maps would likely show a significant positive potential (electron deficiency) around the carbon atoms C2 and C5, marking them as potential sites for nucleophilic aromatic substitution.

Furthermore, fluorine substitution influences the reactivity of other positions on the ring. The mesomeric effect, which donates electron density primarily to the ortho and para positions relative to the fluorine atom, competes with the inductive effect. This interplay is crucial for directing electrophilic aromatic substitution reactions. In the case of this compound, the combined effects of the two fluorine atoms and the thioamide group would create a unique pattern of activation and deactivation across the ring, guiding incoming electrophiles to specific positions. For instance, palladium-catalyzed C-H bond fluorination has been shown to be directed by functional groups on the aromatic ring, highlighting the directing power of substituents. beilstein-journals.org

Machine Learning and AI in Predicting Molecular Properties and Reaction Outcomes

For predicting molecular properties, deep learning models can be trained on large libraries of compounds to correlate molecular structures with physical, chemical, or biological properties. A modern approach involves using multiple types of molecular representations simultaneously, such as 2D graphs, 3D structures, and molecular fingerprints, to build more robust and accurate models. nih.gov For a molecule like this compound, such a model could predict properties like solubility in various solvents, membrane permeability, or potential toxicity without the need for initial synthesis and testing.

For this compound, these AI tools could be applied in several ways:

Forward Reaction Prediction: Given this compound and a set of reagents, an AI model could predict the most probable reaction product and its likely yield.

Retrosynthesis: For a more complex target molecule containing the this compound scaffold, AI algorithms could propose a viable synthetic pathway by working backward from the target. engineering.org.cn

Property Optimization: A generative model could suggest modifications to the this compound structure to optimize a desired property, such as binding affinity to a biological target, while maintaining other favorable characteristics.

The table below outlines some hypothetical applications of AI and machine learning in the study of this compound.

AI/ML ApplicationPotential Use for this compoundRequired Data
Property Prediction Predict aqueous solubility, lipophilicity (logP), and potential off-target biological activity.Large databases of diverse molecules with experimentally measured properties.
Reaction Yield Prediction Forecast the yield of a specific transformation (e.g., N-alkylation) under various catalysts and solvent conditions.A curated dataset of similar reactions with detailed conditions and corresponding yields.
Novel Analogue Design Generate novel derivatives with potentially improved metabolic stability or target potency.A generative model trained on known bioactive molecules and structure-activity relationship data.

Applications As a Chemical Synthon and in Materials Science

Building Block for Heterocyclic Chemistry

The thioamide functional group is a versatile precursor for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles. This versatility allows for its use in building molecular libraries and in the targeted synthesis of complex scaffolds.

Imidazoline (B1206853) rings are prevalent in many biologically active compounds and are key components in the design of ligands for catalysis. The synthesis of 2-aryl-imidazolines can be achieved through the reaction of an aryl thioamide with ethylenediamine (B42938). This reaction proceeds via nucleophilic attack of the diamine on the thiocarbonyl carbon, followed by cyclization and elimination of hydrogen sulfide (B99878).

While specific studies detailing the use of 2,5-difluorothiobenzamide in this reaction are not prevalent in the literature, the general reactivity of thioamides suggests its potential as a precursor to 2-(2,5-difluorophenyl)imidazoline. The reaction would likely proceed by treating this compound with ethylenediamine, possibly with the aid of a cyclizing agent like lead(II) acetate (B1210297) to facilitate the elimination of H₂S. acs.orgijptjournal.com The presence of the difluorophenyl group is expected to influence the reaction kinetics and the properties of the resulting imidazoline derivative.

General Reaction Scheme for Imidazoline Synthesis:

Reactant 1 Reactant 2 Reagent/Conditions Product
Aryl Thioamide Ethylenediamine Heat or Metal Acetate 2-Aryl-imidazoline

Thiazoles are a critical class of heterocycles found in numerous pharmaceuticals, including antimicrobial and anticancer agents. prepchem.commedcraveonline.com The most common method for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of a thioamide with an α-halocarbonyl compound. chemicalbook.comresearchgate.net

This compound can serve as the thioamide component in the Hantzsch synthesis. By reacting it with various α-haloketones or α-haloesters, a range of 2-(2,5-difluorophenyl)-substituted thiazoles can be prepared. The substituents on the thiazole ring at positions 4 and 5 would be determined by the choice of the α-halocarbonyl reactant. This modularity allows for the creation of a library of difluorophenyl-substituted thiazoles for screening in drug discovery programs. sioc-journal.cnorganic-chemistry.org

Beyond thiazoles, the thioamide group is a gateway to other sulfur-containing heterocycles. For instance, three-component domino reactions involving thioamides, isonitriles, and water can lead to the formation of 1,2,4-thiadiazolidin-3-ones under specific catalytic conditions. bohrium.com The application of this methodology to this compound could provide access to novel and complex heterocyclic frameworks.

Divergent synthesis is a powerful strategy for generating molecular diversity from a common intermediate. The thioamide functional group is an excellent linchpin for such strategies due to its ability to undergo various selective transformations. acs.orgnih.govfigshare.com Starting from a common thioamide precursor, different reaction pathways can be accessed to produce a range of distinct molecular scaffolds.

For example, a thioamide can be converted to an amidine through reactions with amines, often promoted by silver(I) salts. acs.orgnih.gov This transformation, when applied to a complex molecule containing a thioamide group, allows for late-stage functionalization. A hypothetical divergent synthesis starting from this compound could yield imidazolines (via reaction with ethylenediamine), thiazoles (via Hantzsch reaction), or amidines (via silver-promoted amination), demonstrating its utility in creating a library of related but structurally distinct compounds. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships. researchgate.net

Precursor for Thiazole and Other Sulfur-Containing Heterocycles

Role in Conjugated Materials and Optoelectronic Applications

The incorporation of fluorine atoms into π-conjugated organic materials is a well-established strategy for tuning their electronic and physical properties. The strong electronegativity and small size of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), improve charge carrier mobility, and enhance photostability. ekb.eg

While there are no direct reports of the polymerization of this compound itself, related structures containing the 2,5-difluorobenzene unit have been successfully used to create efficient semiconducting polymers. researchgate.netumass.edu For example, a wide-bandgap polymer donor, PBDT-2FBnT, incorporating a 2,5-difluoro benzene (B151609) (2FBn) acceptor unit, has been synthesized and shown to achieve a power conversion efficiency of 9.5% in non-fullerene solar cells. researchgate.net The synthesis of such polymers typically involves cross-coupling reactions like Stille or Suzuki polymerization, for which the precursor monomers need to be appropriately functionalized (e.g., with bromo or boronic ester groups).

This compound could potentially be converted into a monomer for such polymerizations. For instance, it could be incorporated into a larger, functionalized monomer structure where the thioamide group is either retained or transformed. The presence of the 2,5-difluorophenyl moiety is expected to contribute favorably to the polymer's electronic properties, similar to what has been observed for other 2,5-difluorinated aromatic units in conjugated polymers. nih.gov

Properties of Polymers with Difluorophenyl Units:

Polymer Monomer Units HOMO Level (eV) Application Reference
PBDT-2FBnT Benzodithiophene, 2,5-Difluorobenzene -5.58 Polymer Solar Cells researchgate.net

The introduction of two fluorine atoms onto the phenyl ring at the 2- and 5-positions has a profound impact on the electronic landscape of the molecule. The strong electron-withdrawing nature of fluorine lowers the HOMO and LUMO energy levels. ekb.egumass.edu This can be advantageous in optoelectronic devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

In OPVs, a lower HOMO level in the donor polymer can lead to a higher open-circuit voltage (Voc), a key parameter for device efficiency. umass.edu In OFETs, fluorination can promote more ordered molecular packing through non-covalent F···H or F···S interactions, which in turn can enhance charge carrier mobility. For instance, polymers incorporating a 2,5-difluorophenyl unit have demonstrated a two- to three-fold improvement in hole mobility compared to their non-fluorinated counterparts. umass.edu

Therefore, if this compound were used as a building block for π-conjugated materials, the 2,5-difluoro substitution pattern would be expected to:

Lower HOMO/LUMO energy levels: Potentially increasing the open-circuit voltage in solar cells.

Promote intermolecular interactions: Leading to improved molecular packing and higher charge mobility in transistors.

Enhance stability: The strong C-F bond can increase the oxidative stability of the material.

These attributes make the 2,5-difluorophenylthioamide scaffold an intriguing, though underexplored, component for the design of next-generation organic electronic materials.

Potential as a Monomer for Semiconducting Polymers and Oligomers

Advanced Chemical Process Applications

The strategic placement of two fluorine atoms on the aromatic ring, combined with the sulfur and nitrogen functionalities of the thioamide group, positions this compound as a candidate for several advanced chemical applications. These include the design of specialized ligands for catalysis, its use as a reagent in unique organic transformations, and potential roles in extractive hydrometallurgy.

Ligand Design for Organometallic Catalysis

The design of ligands is a cornerstone of organometallic catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. rsc.orgresearchgate.netmsu.edu Thioamides, in general, are known to act as versatile ligands, capable of coordinating to metal centers through either the sulfur or nitrogen atom, or in a bidentate fashion. This coordination can be further influenced by the electronic properties of substituents on the aromatic ring.

The presence of two electron-withdrawing fluorine atoms in this compound is expected to significantly modulate its electronic properties as a ligand. rsc.org This fluorination can lead to a more electron-deficient aromatic system, which in turn can influence the electron density on the thioamide group and its coordination behavior with a metal center. Research on fluorinated ligands suggests that such electronic modifications can enhance the catalytic activity and stability of the resulting metal complexes in various transformations, including cross-coupling reactions. beilstein-journals.orgmdpi.com

While specific studies on this compound as a ligand are not extensively documented, the principles of ligand design suggest that it could be a precursor to novel mono- or bidentate ligands. For instance, deprotonation of the thioamide could lead to an N,S-bidentate chelating ligand. The electronic impact of the difluoro-substituted phenyl ring could be systematically studied by comparing the catalytic performance of its metal complexes with those of non-fluorinated or mono-fluorinated thiobenzamide (B147508) analogues.

Table 1: Potential Metal Complexes and Catalytic Applications of this compound-Derived Ligands

Metal CenterPotential Ligand Coordination ModePotential Catalytic Application
Palladium (Pd)Monodentate (S- or N-coordination)Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions libretexts.orgwhiterose.ac.uk
Rhodium (Rh)Bidentate (N,S-chelation)Hydroformylation, hydrogenation rsc.org
Copper (Cu)Bidentate (N,S-chelation)C-N and C-S bond formation reactions
Gold (Au)Monodentate (S-coordination)Catalysis of various organic transformations

Further research could involve the synthesis and characterization of transition metal complexes with this compound to explore their structural and electronic properties and to evaluate their efficacy in a range of catalytic reactions.

Reagent in Specialized Organic Transformations

As a chemical synthon, this compound offers reactive handles at the thioamide moiety and the fluorinated aromatic ring. The thioamide group is known to participate in a variety of transformations that are distinct from its amide counterpart. For instance, thioamides are valuable precursors for the synthesis of sulfur-containing heterocycles like thiazoles, which are important scaffolds in medicinal chemistry. nih.gov

The reaction of this compound with α-haloketones could provide a direct route to 2-aryl-thiazole derivatives bearing the 2,5-difluorophenyl substituent. The electron-withdrawing nature of the difluorophenyl ring may influence the rate and outcome of such cyclization reactions.

Furthermore, the thioamide functional group can be transformed into other functionalities. For example, desulfurization-fluorination reactions of thioamides have been reported to yield α,α-difluoroamines, offering a pathway to novel fluorinated amine derivatives. beilstein-journals.org Applying such a transformation to this compound could potentially lead to interesting fluorinated building blocks.

Table 2: Potential Specialized Organic Transformations Involving this compound

Reaction TypePotential Reagent(s)Potential Product Class
Heterocycle Synthesis (e.g., Thiazole formation)α-Haloketones2-(2,5-Difluorophenyl)thiazoles
Cross-Coupling ReactionsAryl halides (with a suitable catalyst)N-Aryl-2,5-difluorobenzimidothioates
ReductionReducing agents (e.g., LiAlH4)2,5-Difluorobenzylamines
Electrophilic Substitution on the Aromatic RingElectrophiles (e.g., nitric acid)Nitro-2,5-difluorothiobenzamides

The reactivity of the C-F bonds on the aromatic ring towards nucleophilic aromatic substitution could also be explored, although this would likely require harsh reaction conditions or activation by a strongly electron-withdrawing group.

Application in Extractive Hydrometallurgy Processes

Hydrometallurgy involves the use of aqueous solutions for the extraction of metals from ores, concentrates, and waste materials. nih.gov Solvent extraction is a key step in many hydrometallurgical processes, where an organic extractant selectively binds to a target metal ion in the aqueous phase and transfers it to an immiscible organic phase.

Thioamides and other sulfur-containing compounds have been investigated as potential extractants for precious and base metals due to the affinity of sulfur for these metals. researchgate.net A patent has described the use of reagents with a thiocarbonyl functional group in the leaching of metal sulfides. google.com The presence of the thioamide group in this compound makes it a candidate for investigation as a metal extractant.

The fluorine substituents could play a dual role in this application. Firstly, the electron-withdrawing fluorine atoms can influence the acidity of the N-H bond of the thioamide, which could be relevant for extraction mechanisms involving deprotonation. Secondly, fluorination can increase the solubility of the molecule in organic solvents used in the extraction process and enhance its stability.

While no specific studies on the use of this compound in hydrometallurgy have been found, its potential could be evaluated for the extraction of metals such as copper, silver, gold, and palladium from acidic leach solutions.

Table 3: Potential Parameters for Evaluating this compound in Solvent Extraction

ParameterDescription
Metal Ion Selectivity Evaluation of the preferential extraction of a target metal from a mixture of metal ions.
Extraction Efficiency The percentage of the target metal transferred from the aqueous to the organic phase.
pH Dependence The effect of the aqueous phase pH on the extraction efficiency.
Loading Capacity The maximum amount of metal that can be extracted by a given amount of the extractant.
Stripping Efficiency The ease with which the extracted metal can be recovered from the organic phase.

Systematic studies comparing this compound with other commercial or experimental extractants would be necessary to determine its viability in industrial hydrometallurgical applications.

Future Research Directions for 2,5 Difluorothiobenzamide

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the biological activity of a compound is often dictated by its three-dimensional structure. chiralpedia.com While methods for producing racemic 2,5-Difluorothiobenzamide exist, the development of asymmetric routes to generate enantiomerically pure derivatives represents a critical and underexplored frontier. Future research should focus on catalytic asymmetric methods, which offer an efficient pathway to chiral compounds. chiralpedia.com

Promising strategies could be adapted from successful asymmetric syntheses of related compounds. For instance, the use of chiral catalysts, such as chiral phosphoric acids or transition-metal complexes with chiral ligands, has proven effective in various asymmetric reactions. snnu.edu.cndicp.ac.cn Research into palladium-catalyzed asymmetric hydrogenation of pyrimidine (B1678525) precursors has yielded chiral cyclic ureas with high enantiomeric excess, which can be subsequently converted to chiral thioureas. dicp.ac.cn Similarly, organocatalytic [4+2] cycloaddition reactions have been used to create complex benzothiazolopyrimidines with excellent stereocontrol. rsc.org Applying these concepts to precursors of this compound or its derivatives could unlock access to novel, optically active molecules with potential applications as chiral building blocks, catalysts, or bioactive agents. chiralpedia.com

Potential Asymmetric Strategy Catalyst Type Rationale/Inspiration
Asymmetric HydrogenationPalladium with Chiral LigandsProven success in creating chiral cyclic ureas from related heterocycles, which can be converted to thioureas. dicp.ac.cn
Asymmetric C-H FunctionalizationPalladium with Transient Directing GroupsPowerful method for creating N-C axial chirality. snnu.edu.cn
Asymmetric CycloadditionChiral Phosphoric Acid / Guanidine-AmideEffective for constructing stereogenic centers in nitrogen- and sulfur-containing heterocycles. rsc.org

Exploration of Novel Reaction Pathways and Mechanistic Discoveries

Expanding the synthetic utility of this compound requires the discovery of novel reaction pathways and a deeper mechanistic understanding of its reactivity. The thioamide group is known to undergo a variety of transformations, but the influence of the difluoro-substituted phenyl ring on these reactions is an area ripe for investigation.

Future work could focus on several promising avenues:

Photochemical Reactions: Visible light photochemistry has been used to unlock novel reaction pathways for diazoalkanes, generating carbene intermediates for use in synthesis. nih.gov Exploring the photochemical activation of this compound could lead to new, mild, and selective transformations.

Desulfurization-Fluorination: A recently developed method allows for the conversion of thioamides into α,α-difluoromethylene amines using silver fluoride. acs.orgnih.gov Applying this desulfurization-fluorination reaction to this compound could provide a novel route to other valuable fluorinated amine synthons.

Metabolic Pathway Elucidation: Studies on the bacterial metabolism of thiobenzamide (B147508) have identified key intermediates such as thiobenzamide S-oxide and benzonitrile, suggesting an oxygenase-driven mechanism. asm.org Investigating the enzymatic or biomimetic transformations of this compound could reveal new biocompatible reactions and provide insight into its metabolic fate.

Mechanistic Studies: A detailed kinetic and computational analysis, similar to studies performed on other thiobenzamides, would be invaluable. koreascience.kr Using Density Functional Theory (DFT) calculations can help elucidate reaction mechanisms, as demonstrated in the study of benzoylthiourea (B1224501) decomposition into thiobenzamides and benzamides. researchgate.netresearchgate.net Such studies can explain the influence of the electron-withdrawing fluorine atoms on reaction rates and regioselectivity.

Integration into Advanced Functional Materials Synthesis

The unique electronic properties conferred by fluorine atoms and the thioamide group make this compound an attractive building block for advanced functional materials. rsc.orgidu.ac.id Research in this area should target the synthesis of polymers, metal-organic frameworks (MOFs), and molecular dyes with tailored optical, electronic, and physical properties.

Key research directions include:

Organic Electronics: Push-pull molecules containing 5,6-difluoro-2,1,3-benzothiadiazole units have been synthesized for use in organic photovoltaics. rsc.org By analogy, this compound could be incorporated as a key structural motif into novel dyes and semiconductors. The thioamide group can act as a versatile linker or a component of a conjugated system, while the fluorine atoms help tune the HOMO/LUMO energy levels.

Polymer Chemistry: The compound could be used as a monomer or a functional additive in polymer synthesis. Polysiloles, for example, are known for their useful electronic properties and have been incorporated into electroluminescent copolymers. idu.ac.id Integrating this compound into polymer backbones could lead to materials with enhanced thermal stability, specific electronic characteristics, or unique surface properties.

Ligand Design for Metal Complexes: Terpyridine ligands are widely used to create functional metal complexes for applications ranging from catalysts to sensors. nih.gov The thioamide group in this compound offers a potential coordination site for metal ions. Synthesizing metal complexes with this ligand could yield new catalysts or materials where the metal center's properties are modulated by the fluorinated ring.

Material Class Potential Application Role of this compound
Organic DyesOrganic Solar Cells (OSCs)Building block for push-pull architectures, tuning electronic properties. rsc.org
Conjugated PolymersOrganic Light Emitting Diodes (OLEDs)Monomer unit to create polymers with tailored electronic and luminescent properties. idu.ac.id
Metal-Organic Frameworks (MOFs)Catalysis, Gas StorageLigand providing specific coordination geometry and functionalized pores. nih.gov

Deeper Insight into Non-covalent Interactions and Supramolecular Chemistry

Supramolecular chemistry, which focuses on chemistry "beyond the molecule," relies on non-covalent interactions to construct well-defined, functional assemblies. taylorandfrancis.comwikipedia.org this compound is an excellent candidate for supramolecular design due to its multiple sites for engaging in such interactions.

Future research should aim to understand and exploit:

Hydrogen Bonding: The thioamide N-H protons are hydrogen bond donors, while the sulfur atom and potentially the fluorine atoms can act as acceptors. libretexts.org This donor-acceptor pattern is fundamental to the self-assembly of molecules like benzene-1,3,5-tricarboxamides (BTAs), which form extensive, ordered networks. rsc.org A systematic study of the hydrogen bonding patterns of this compound could enable the design of new self-assembling systems.

Halogen Bonding: A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. wikipedia.org While fluorine is the most electronegative halogen, making it a weaker halogen bond donor, these interactions are still possible and can be significant in molecular recognition and crystal engineering. wikipedia.org Investigating the potential for the two C-F groups in this compound to participate in halogen bonding could open new avenues for designing complex, multi-component architectures.

Self-Assembly and Anion Binding: The combination of hydrogen and halogen bonding capabilities makes this compound a promising molecule for constructing complex host-guest systems. Macrocycles containing isophthalamide (B1672271) and triazole motifs have been shown to bind strongly to anions through a combination of hydrogen bonding and other interactions. rsc.org Designing macrocycles or molecular clefts based on the this compound scaffold could lead to new receptors for specific anions or neutral molecules.

Enhanced Computational Modeling for Predictive Chemistry

Computational modeling is an indispensable tool for accelerating chemical research by providing predictive insights into molecular properties, reactivity, and interactions. elifesciences.orgjasss.org For this compound, a concerted computational effort can guide and rationalize experimental work across all previously mentioned research areas.

Future modeling efforts should focus on:

Reaction Mechanism and Catalyst Design: DFT calculations can be employed to map out the energy landscapes of potential reaction pathways, identify transition states, and predict the outcomes of reactions under different conditions. researchgate.netresearchgate.net This is particularly valuable for designing and optimizing catalysts for the asymmetric synthesis of this compound derivatives.

Predicting Supramolecular Structures: Computational methods can model the non-covalent interactions that govern self-assembly. mdpi.com By simulating the aggregation of this compound molecules, researchers can predict the most stable supramolecular architectures, providing targets for experimental validation in crystal engineering.

Simulating Material Properties: For applications in functional materials, computational models can predict key electronic and optical properties, such as HOMO/LUMO energy levels, absorption spectra, and charge transport characteristics. nih.gov This in-silico screening can identify the most promising molecular designs for materials like organic semiconductors or dyes before committing to complex and time-consuming synthesis. nih.gov

Modeling Technique Research Application Predicted Outcome/Insight
Density Functional Theory (DFT)Reaction PathwaysTransition state energies, reaction kinetics, mechanistic validation. researchgate.net
Molecular Dynamics (MD)Supramolecular AssemblyStable aggregate structures, strength of non-covalent interactions. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme InhibitionBinding affinity, interaction with active site residues.
Time-Dependent DFT (TD-DFT)Functional MaterialsElectronic absorption spectra, prediction of optical properties. nih.gov

Conclusion

Summary of Research Contributions on 2,5-Difluorothiobenzamide

Based on the available information, research contributions focusing solely on this compound are minimal. The existing data is largely limited to its commercial availability and basic safety information. There is a significant gap in the scientific literature regarding its specific synthesis, detailed spectroscopic analysis, chemical reactivity, and potential applications. While studies on analogous compounds provide a general context, direct experimental data and theoretical studies on this compound are conspicuously absent.

Broader Implications for Fluorinated Organosulfur Chemistry

The study of fluorinated organosulfur compounds, in general, holds considerable promise for advancements in medicinal chemistry and materials science. The incorporation of fluorine can modulate a molecule's lipophilicity, binding affinity, and metabolic stability, making fluorinated thioamides attractive scaffolds for drug discovery. researchgate.netenamine.netenamine.net In materials science, the unique electronic properties of fluorine can be harnessed to design novel organic materials with tailored functionalities. acs.org The exploration of compounds like this compound could contribute to a deeper understanding of structure-property relationships within this class of molecules.

Outlook on Future Research and Technological Advancements

Future research endeavors should focus on the fundamental characterization of this compound. This would involve developing and optimizing synthetic routes to improve its accessibility for further studies. prepchem.com Detailed spectroscopic analysis using techniques such as NMR, IR, and mass spectrometry is crucial to establish a comprehensive structural profile. thermopedia.comresearchgate.net

Investigating the chemical reactivity of this compound, including its participation in cycloaddition reactions and its utility as a precursor for more complex molecules, would open avenues for its application in organic synthesis. acs.orgumich.edumdpi.comrsc.org Furthermore, systematic screening of its biological activity could unveil potential therapeutic applications, for instance, as an enzyme inhibitor or an antimicrobial agent. nih.govnih.gov In the realm of materials science, exploring its potential in the development of organic electronic devices could lead to technological advancements.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Difluorothiobenzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound typically involves coupling fluorinated benzamide precursors with thiourea derivatives under controlled conditions. Key parameters include temperature (e.g., 80–120°C), solvent selection (e.g., DMF or THF), and catalyst use (e.g., Pd-based catalysts). Systematic optimization can employ Design of Experiments (DoE) to evaluate yield, purity, and reaction kinetics. For example, varying stoichiometric ratios of 2,5-difluorobenzonitrile and thiourea while monitoring progress via HPLC can identify optimal conditions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for confirming fluorinated positions and thiocarbonyl groups. For instance, ¹⁹F NMR can resolve distinct fluorine environments at the 2- and 5-positions. Mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy (e.g., thiocarbonyl C=S stretch at ~1250 cm⁻¹) further validate molecular weight and functional groups. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its potential toxicity (e.g., H315/H319 hazards for skin/eye irritation), handling requires fume hoods, nitrile gloves, and lab coats. Storage should adhere to GHS guidelines in airtight containers at 2–8°C. Emergency procedures include immediate rinsing for exposure and disposal via certified hazardous waste channels. Safety Data Sheets (SDS) for analogous fluorinated benzamides (e.g., 2,6-Difluorobenzamide) provide additional risk mitigation strategies .

Advanced Research Questions

Q. How do fluorination patterns influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine's electron-withdrawing effects at the 2- and 5-positions activate the thiocarbonyl group toward nucleophilic attack. Density Functional Theory (DFT) calculations can map electron density distributions and predict regioselectivity. Experimentally, comparing reaction rates with mono- or non-fluorinated analogs (e.g., 3,5-Difluorobenzylamine) under identical conditions quantifies electronic effects .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

  • Methodological Answer : Contradictions in solvent-dependent reactivity (e.g., polar vs. non-polar solvents) can be addressed via Hansen Solubility Parameter analysis to correlate solvent polarity with reaction kinetics. Replicating experiments under rigorously controlled humidity and temperature conditions minimizes variability. Statistical tools like ANOVA identify outliers, while meta-analysis of prior studies (e.g., solubility data for fluorinated benzoic acids) contextualizes findings .

Q. How can researchers design stability studies to assess the degradation pathways of this compound under oxidative and hydrolytic conditions?

  • Methodological Answer : Accelerated stability testing in buffers (pH 1–13) and oxidizers (e.g., H₂O₂) at elevated temperatures (40–60°C) simulates degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) identifies degradation products, such as defluorinated intermediates or sulfonic acid derivatives. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard storage conditions .

Q. What role does this compound play in medicinal chemistry, and how can its bioactivity be optimized through structural modification?

  • Methodological Answer : As a thiobenzamide scaffold, it serves as a precursor for kinase inhibitors or antimicrobial agents. Structure-Activity Relationship (SAR) studies can modify the fluorine count (e.g., 2,4- vs. 2,5-difluoro) or introduce substituents (e.g., boronate esters for prodrug strategies). In vitro assays (e.g., MIC for antimicrobial activity) paired with molecular docking validate target engagement .

Data Contradiction and Reliability

Q. How should researchers address discrepancies in reported solubility values for this compound across studies?

  • Methodological Answer : Discrepancies may arise from measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardizing protocols (e.g., USP <911> for solubility) and cross-validating with independent labs reduces error. Referencing Hansen Solubility Parameters from analogous compounds (e.g., 4-Hydroxy-3,5-dimethoxybenzaldehyde) provides benchmarks .

Q. What frameworks ensure the reliability of computational predictions for this compound’s physicochemical properties?

  • Methodological Answer : Combining ab initio methods (e.g., COSMO-RS for solubility) with empirical data improves prediction accuracy. Validation against experimental datasets (e.g., NIST thermochemical data) and peer-reviewing computational workflows via platforms like SWIF2T enhances reproducibility .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry128–132°C
Solubility in DMSOGravimetric Analysis25 mg/mL at 25°C
¹⁹F NMR Chemical ShiftBruker AVANCE III 400 MHzδ -112.5 ppm (2-F), -118.3 ppm (5-F)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.